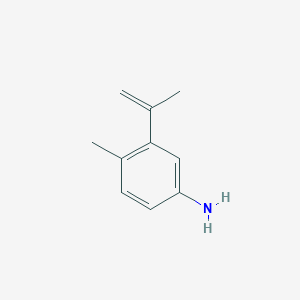
4-Methyl-3-(prop-1-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methyl group and a prop-1-en-2-yl group attached to the benzene ring, making it a unique and versatile molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Methyl-3-(prop-1-en-2-yl)aniline involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods: Industrial production methods for this compound typically involve the reaction of isopropenyl with aniline or the reaction of isopropenyl with phosphoric acid diisopropyl ester to obtain 2-isopropyl aniline, which is then reacted with aniline .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-3-(prop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methyl-3-(prop-1-en-2-yl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Methyl-3-(prop-1-en-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. For instance, in the Mannich reaction, the compound acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reaction is facilitated by the presence of a chiral catalyst, which ensures the formation of optically pure products . Additionally, the compound’s derivatives may interact with biological targets, enhancing their pharmacological activity .
Comparación Con Compuestos Similares
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: This compound is structurally similar and is used in similar synthetic applications.
2-(1-Methylbut-2-en-1-yl)aniline: Another aniline derivative with similar properties and applications in polymer synthesis.
Uniqueness: 4-Methyl-3-(prop-1-en-2-yl)aniline stands out due to its specific substitution pattern on the benzene ring, which imparts unique reactivity and properties. Its ability to participate in enantioselective reactions and form optically pure products makes it particularly valuable in pharmaceutical and synthetic chemistry .
Propiedades
Número CAS |
561064-35-5 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
4-methyl-3-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-6H,1,11H2,2-3H3 |
Clave InChI |
URTYQGWXYDWYDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















